molecular formula C11H17N3O2 B592289 tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate CAS No. 871726-73-7

tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

Cat. No.: B592289
CAS No.: 871726-73-7
M. Wt: 223.276
InChI Key: XSHYMCSSTAWZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core fused with a partially saturated dihydropyridine ring. The tert-butyl carbamate group at the 6-position enhances steric protection and modulates solubility, making it a versatile intermediate in pharmaceutical and agrochemical synthesis . This compound is part of a broader class of nitrogen-containing heterocycles valued for their bioactivity and structural diversity. Notably, its derivatives are frequently employed as building blocks in drug discovery, particularly for kinase inhibitors and central nervous system (CNS) therapeutics .

Properties

IUPAC Name

tert-butyl 1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-5-4-8-6-12-13-9(8)7-14/h6H,4-5,7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHYMCSSTAWZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720975
Record name tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871726-73-7
Record name 1,1-Dimethylethyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871726-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method is the reaction of tert-butyl hydrazine with a suitable pyridine derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as iodine, to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity. Pathways such as the Ras/Erk and PI3K/Akt signaling pathways may be involved in its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate can be contextualized by comparing it with analogous compounds. Key derivatives and their properties are summarized below:

Table 1: Comparative Analysis of Structural Analogues

Compound Name CAS Number Molecular Formula Substituent(s) Key Properties/Applications
This compound (Parent) Not explicitly listed C₁₂H₁₉N₃O₂ None (parent structure) Intermediate for drug synthesis; limited commercial availability (discontinued)
tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate 733757-89-6 C₁₂H₁₆F₃N₃O₂ 3-CF₃ Enhanced lipophilicity; used in fluorinated drug candidates for metabolic stability
tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate 1251000-36-8 C₁₂H₂₀N₄O₂ 3-CH₂NH₂ Polar functional group for further derivatization; potential CNS applications
tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 733757-89-6* C₁₁H₁₇N₃O₂ Ring isomer (pyrazolo[4,3-c]) Altered ring puckering; impacts binding affinity in kinase inhibitors
tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate N/A C₁₃H₁₇F₃N₂O₂ Imidazo ring substitution Broader π-stacking capability; used in antiviral agents

Note: CAS 733757-89-6 is shared between two isomers due to nomenclature variations in commercial databases .

Key Findings from Comparative Analysis :

Substituent Effects: Trifluoromethyl (CF₃): Introduces electron-withdrawing properties, improving metabolic stability and membrane permeability. The 3-CF₃ derivative (CAS 733757-89-6) is a common motif in kinase inhibitors due to enhanced target engagement . Aminomethyl (CH₂NH₂): Provides a reactive handle for conjugation (e.g., amide bond formation). This derivative (CAS 1251000-36-8) is prioritized in CNS drug discovery for blood-brain barrier penetration .

Ring Isomerism :

  • Pyrazolo[3,4-c] vs. pyrazolo[4,3-c] positional isomerism alters hydrogen-bonding patterns and ring puckering (quantified via Cremer-Pople coordinates ). For example, the pyrazolo[4,3-c] isomer exhibits a flatter conformation, favoring interactions with planar enzyme active sites .

Safety and Handling: The aminomethyl derivative carries hazards (H302: toxic if swallowed; H315: skin irritation) due to its reactive amine group, necessitating stringent handling protocols . In contrast, the parent compound and CF₃ derivative exhibit milder toxicity profiles .

Synthetic Accessibility :

  • Fluorinated derivatives require specialized reagents (e.g., Lawesson’s reagent for sulfur incorporation) and harsh conditions (e.g., NaOH-mediated deprotection) compared to the parent compound .

Commercial Availability: The parent compound is listed as discontinued by suppliers like CymitQuimica, whereas fluorinated and aminomethyl derivatives remain available, reflecting their higher demand in medicinal chemistry .

Biological Activity

tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS No. 871726-73-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₁H₁₇N₃O₂
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 871726-73-7
  • MDL Number : MFCD11044813

Research indicates that derivatives of pyrazolo[3,4-c]pyridine exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The compound's activity is often linked to its ability to inhibit specific kinases involved in cellular signaling pathways.

  • TBK1 Inhibition : A study identified a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. Although the specific activity of this compound was not detailed, related compounds showed significant inhibition with IC50 values as low as 0.2 nM against TBK1. This suggests that similar structural motifs may confer comparable inhibitory effects on TBK1 signaling pathways implicated in inflammation and cancer progression .
  • Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties akin to other pyrazolo derivatives. For instance, related compounds have demonstrated the ability to suppress COX-2 activity significantly, indicating a potential role in mitigating inflammatory responses .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications at various positions on the pyrazolo ring can enhance selectivity and potency against target enzymes.

Modification Position Effect on Activity
R1 (substituent on pyrazolo ring)Alters binding affinity to TBK1
R2 (side chain variation)Influences anti-inflammatory potency

Case Study 1: TBK1 Inhibitors

In a study focused on TBK1 inhibitors, several derivatives were synthesized and evaluated for their inhibitory effects. The most potent compound exhibited an IC50 value of 0.2 nM against TBK1 and demonstrated significant selectivity over other kinases. This highlights the potential of this compound as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of related pyrazolo compounds through in vitro assays measuring COX-2 inhibition. Compounds with similar structural features to tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine showed IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol), suggesting that this class of compounds could be developed into effective anti-inflammatory agents .

Q & A

What are the key synthetic methodologies for preparing tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate, and how can reaction conditions be optimized to improve yields?

Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, pyrazole derivatives, and activated carbonyl compounds (e.g., Meldrum’s acid). For example, L-proline-catalyzed reactions under mild conditions (e.g., ethanol at 70–80°C) have been reported to yield pyrazolo-pyridine derivatives with high efficiency (63–85% yields) . Optimization strategies include:

  • Catalyst screening : Proline derivatives or Lewis acids enhance regioselectivity.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to ethanol.
  • Temperature control : Stepwise heating (e.g., 70°C → 80°C) minimizes decomposition of thermally labile intermediates.

How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the molecular conformation of this compound?

Answer:
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and ring-puckering parameters. For instance, Cremer-Pople puckering coordinates can quantify deviations from planarity in the pyrazolo-pyridine core, resolving ambiguities in stereochemistry . Key steps:

  • Data collection : High-resolution (<1.0 Å) datasets reduce errors in hydrogen atom positioning.
  • Hydrogen bonding analysis : SHELXPRO-generated hydrogen-bond tables identify stabilizing interactions (e.g., N–H···O bonds) that influence conformation .

What advanced spectroscopic techniques are recommended for characterizing the tautomeric forms of this compound?

Answer:

  • Dynamic NMR : Variable-temperature 1H^1H NMR (e.g., 298–400 K in DMSO-d6_6) detects tautomeric equilibria via signal splitting.
  • IR spectroscopy : Stretching frequencies of NH (3200–3400 cm1^{-1}) and carbonyl (1650–1750 cm1^{-1}) groups differentiate keto-enol forms .
  • XPS : Nitrogen 1s binding energies (~399–401 eV) distinguish protonation states in solid-state samples .

How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify reactive sites. For example, the Boc-protected nitrogen may act as a leaving group in SN2_2 reactions .
  • Transition state modeling : Gaussian or ORCA simulations estimate activation barriers for substitution pathways (e.g., tert-butyl cleavage under acidic conditions) .
  • Solvent effects : COSMO-RS models predict solvation effects on reaction kinetics .

What strategies mitigate data contradictions in biological activity studies involving this compound?

Answer:
Contradictions often arise from impurity profiles or assay-specific interference . Mitigation approaches:

  • HPLC-MS purity validation : Ensure >95% purity (e.g., using C18 columns with acetonitrile/water gradients) .
  • Counter-screening : Test against off-target receptors (e.g., adenosine A1_1 vs. A2A_{2A}) to confirm selectivity .
  • Dose-response curves : Use Hill slopes to distinguish allosteric vs. orthosteric binding mechanisms .

How does the tert-butyl group influence the compound’s stability under varying pH conditions?

Answer:
The Boc group enhances hydrolytic stability in neutral/basic conditions but cleaves under acidic conditions (e.g., HCl/dioxane). Stability studies:

  • pH-rate profiling : Monitor degradation via LC-MS at pH 1–13. Half-life (t1/2t_{1/2}) in 0.1 M HCl is typically <1 hour .
  • Protection strategies : Use acid-labile alternatives (e.g., Fmoc) for applications requiring prolonged stability .

What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

Answer:

  • Exothermicity : Controlled addition of reagents (e.g., slow syringe pump for aldehydes) prevents runaway reactions .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane) for large batches .
  • Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 aldehyde:pyrazole ratio) to minimize dimerization .

How can hydrogen-bonding patterns in crystalline forms inform co-crystal design for improved solubility?

Answer:
Graph-set analysis (e.g., Etter’s rules) identifies robust hydrogen-bond motifs (e.g., R_2$$^2(8) rings) that guide co-former selection. For example:

  • Co-crystals with succinic acid : Carboxylic acid donors form stable N–H···O bonds, enhancing aqueous solubility .
  • Polymorph screening : Use high-throughput crystallization (e.g., 96-well plates) to identify metastable forms with higher solubility .

What mechanistic insights explain the compound’s role as a kinase inhibitor intermediate?

Answer:
The pyrazolo-pyridine core mimics ATP’s purine-binding motif, enabling competitive inhibition . Key studies:

  • Docking simulations : AutoDock Vina predicts binding poses in kinase active sites (e.g., CDK2) .
  • SAR analysis : Substituents at C3/C7 modulate potency; tert-butyl groups reduce steric clashes in hydrophobic pockets .

How are environmental and safety risks managed during large-scale handling of this compound?

Answer:

  • Hazard mitigation : Follow GHS guidelines (P201/P210) for flammability and toxicity. Use explosion-proof equipment for solvent reactions .
  • Waste disposal : Incinerate via EPA-approved methods (≥1200°C) to prevent environmental release of pyridine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.